

# Pharmacological Profile of Osilodrostat for Research Applications: A Technical Guide

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## Compound of Interest

Compound Name: *Osilodrostat*

Cat. No.: *B612234*

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## Introduction

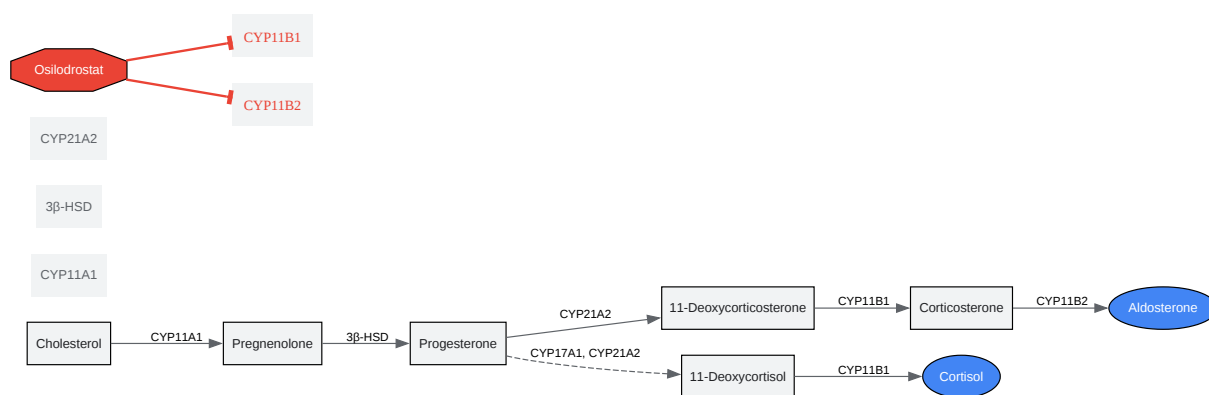
**Osilodrostat** (trade name Isturisa®) is a potent, orally active steroidogenesis inhibitor approved for the treatment of Cushing's disease in adults.[1][2] It represents a significant therapeutic advancement for patients with persistent or recurrent hypercortisolism.[3] For researchers, **osilodrostat** serves as a highly specific chemical probe to investigate the adrenal steroidogenesis pathway, its regulation, and the pathophysiology of cortisol excess. This document provides an in-depth technical overview of its pharmacological properties to support research and development applications.

## Mechanism of Action

**Osilodrostat**'s primary mechanism is the potent and competitive inhibition of 11 $\beta$ -hydroxylase (cytochrome P450 11B1, or CYP11B1).[1][4] This enzyme catalyzes the final and rate-limiting step in the biosynthesis of cortisol, converting 11-deoxycortisol to cortisol.[4][5] By blocking this step, **osilodrostat** directly reduces the production of cortisol in the adrenal gland.[2]

Additionally, **osilodrostat** is a potent inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for converting corticosterone to aldosterone.[2][5] This dual action on both glucocorticoid and mineralocorticoid pathways is a key feature of its pharmacological profile.[5]

The inhibition of CYP11B1 leads to an accumulation of precursor steroids, most notably 11-deoxycortisol and 11-deoxycorticosterone, and can result in a diversion of the steroidogenic pathway towards androgen production.[2][4] In vitro studies have shown that **osilodrostat** has a negligible impact on other key steroidogenic enzymes like 17 $\alpha$ -hydroxylase/17,20-lyase (CYP17A1) and 21-hydroxylase (CYP21A2), although some partial inhibition of the cholesterol side-chain cleavage enzyme (CYP11A1) has been observed.[6]



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**Caption:** Simplified steroidogenesis pathway showing **Osilodrostat** inhibition points.

## Inhibitory Potency

**Osilodrostat** demonstrates high potency against its target enzymes, with inhibitory concentrations in the low nanomolar range.

Target Enzyme	Parameter	Value (nM)	Cell System / Method	Citation
Human CYP11B1	IC <sub>50</sub>	2.5	V79 cells expressing human CYP11B1	[7][8]
IC <sub>50</sub>	35	-	[9]	
IC <sub>50</sub>	8.4 ± 1.5	NCI-H295R cells	[8]	
Kd	~1.5	Nanodisc competition assay	[8]	
Human CYP11B2	IC <sub>50</sub>	0.7	V79 cells expressing human CYP11B2	[7][8]
IC <sub>50</sub>	0.28 ± 0.06	V79 cells	[8]	
IC <sub>50</sub>	3.2 ± 0.9	NCI-H295R cells	[8]	
Human CYP11A1	Kd	18,800	Spectrophotometric binding assay	[6]

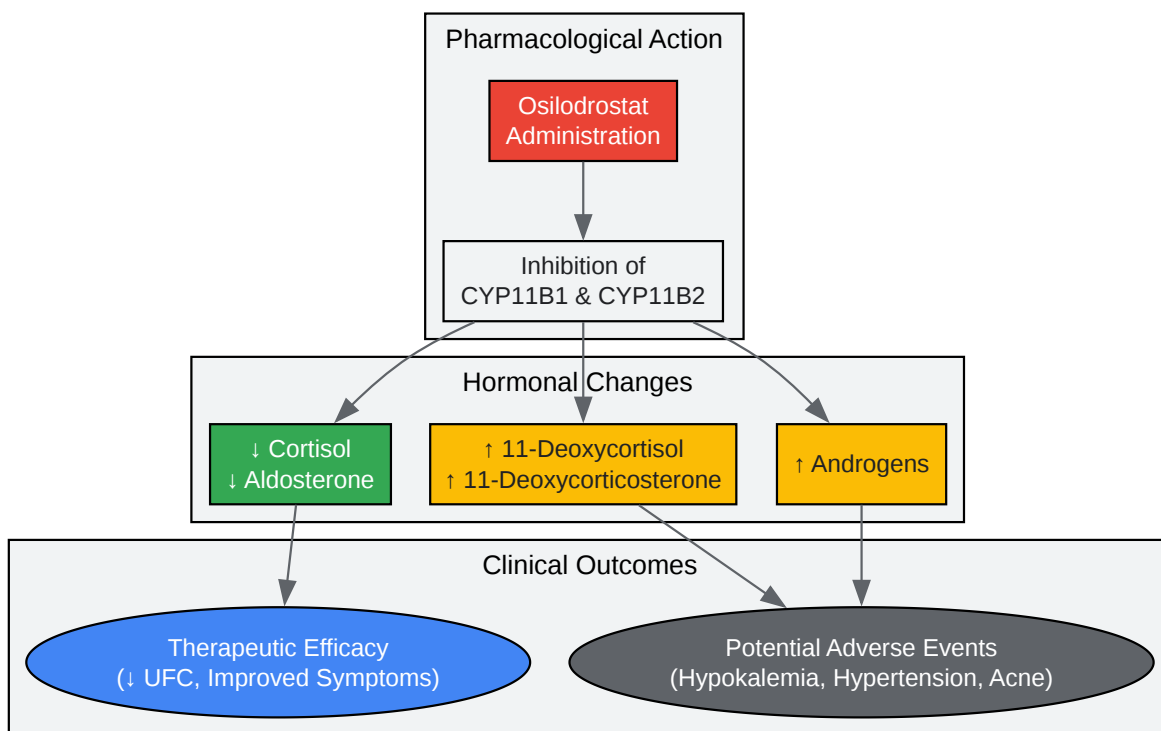
## Pharmacodynamics

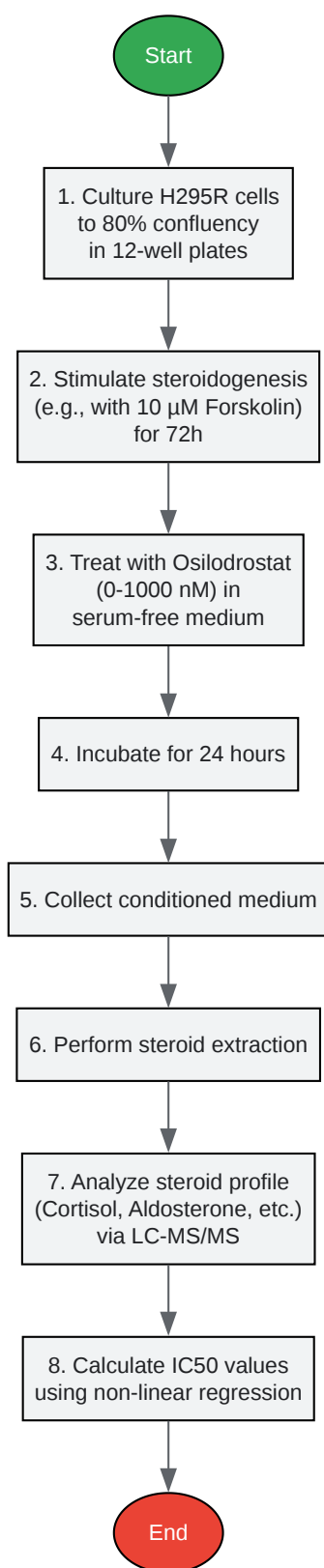
The primary pharmacodynamic effect of **osilodrostat** is the rapid and dose-dependent reduction of circulating cortisol levels.[4] This is clinically monitored by measuring 24-hour urinary free cortisol (UFC), which serves as a reliable surrogate marker of efficacy.[4] The inhibition of cortisol synthesis removes the negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis, leading to a compensatory rise in adrenocorticotrophic hormone (ACTH) levels.

Consequences of enzyme blockade include:

- Decrease in Cortisol and Aldosterone: The intended therapeutic effects.[2]

- Increase in Precursors: Accumulation of 11-deoxycortisol and 11-deoxycorticosterone. The latter possesses mineralocorticoid activity and can lead to side effects such as hypokalemia and hypertension.[2][4]
- Increase in Androgens: A potential increase in testosterone, which can manifest as hirsutism or acne in female patients.[10]





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